2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzazepine core structure with additional functional groups, including methoxy, fluoro, and indole moieties
Properties
Molecular Formula |
C24H24FN3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H24FN3O4/c1-31-21-11-17-6-9-28(24(30)13-18(17)12-22(21)32-2)15-23(29)26-7-10-27-8-5-16-3-4-19(25)14-20(16)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H,26,29) |
InChI Key |
NHADJISSAXJNTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.
Final Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.
Substitution: The fluoro and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Pharmacology: The compound can be used to study receptor binding and signal transduction pathways.
Biochemistry: It can serve as a tool to investigate enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound can be used in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzazepine core may interact with neurotransmitter receptors, while the indole moiety could influence binding affinity and selectivity. The compound’s effects are mediated through modulation of signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity. The presence of both the benzazepine and indole moieties allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic molecule with significant potential for various biological applications. Its unique structure, characterized by a benzazepine core and an indole moiety, suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The presence of methoxy groups at positions 7 and 8 enhances its biological activity, while the acetamide group contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide |
| InChI Key | JSLFDCLYVLWPJZ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with a benzazepine structure often exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that benzazepines can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and neurodegeneration.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
The mechanisms through which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide exerts its biological effects include:
Receptor Interaction : The compound may act on various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and cell survival.
Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic processes or signaling cascades.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Anticancer Studies : A study demonstrated that benzazepine derivatives showed cytotoxic effects against several cancer cell lines by inducing apoptosis through caspase activation .
- Neuroprotective Research : Another investigation highlighted the neuroprotective properties of benzazepines in models of neurodegeneration, suggesting their potential in treating conditions like Alzheimer's disease .
- Inflammatory Response Modulation : Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Response Measurements : Analyzing changes in cellular behavior upon treatment with the compound using assays such as cell viability and apoptosis assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
